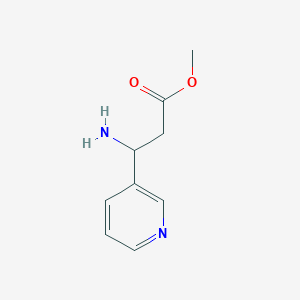

Methyl 3-amino-3-(pyridin-3-YL)propanoate

Vue d'ensemble

Description

Methyl 3-amino-3-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(pyridin-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 3-aminopyridine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-3-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Applications De Recherche Scientifique

Methyl 3-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of methyl 3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to form hydrogen bonds and π-π interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-amino-3-(pyridin-2-yl)propanoate

- Methyl 3-amino-3-(pyridin-4-yl)propanoate

- Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Uniqueness

Methyl 3-amino-3-(pyridin-3-yl)propanoate is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Activité Biologique

Methyl 3-amino-3-(pyridin-3-YL)propanoate, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including interaction studies, pharmacological applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 168.20 g/mol. The compound features a pyridine ring attached to a propanoate structure with an amino group at the 3-position, which enhances its solubility and biological activity. The hydrochloride salt form further improves its stability and solubility in various solvents, making it suitable for pharmaceutical applications.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against various human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma). The mechanism of action appears to involve the induction of apoptosis and modulation of cellular signaling pathways .

- Neuroactive Properties : Given its structural similarity to amino acids, there is potential for this compound to act as a neuroactive agent, possibly influencing neurotransmitter systems or serving as a metabolic precursor in neurological processes.

- Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities between this compound and related compounds, highlighting their notable features:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| (S)-Ethyl 3-amino-3-(pyridin-3-YL)propanoate dihydrochloride | 153524-69-7 | 0.97 | Ethyl group instead of methyl; potential variations in activity |

| (R)-Ethyl 3-amino-3-(pyridin-3-YL)propanoate dihydrochloride | 1217631-87-2 | 0.97 | Enantiomeric form; different pharmacokinetics |

| (S)-tert-butyl 3-amino-3-(pyridin-3-YL)propanoate | 181517-93-1 | 0.89 | Tert-butyl group may enhance lipophilicity |

| (R)-Methyl 3-amino-3-(6-methoxypyridin-3-YL)propanoate | 912340-59-1 | 0.81 | Additional methoxy group; altered receptor interactions |

This comparative analysis underscores the unique structural features of this compound that may confer distinct biological activities compared to its analogs.

In Vitro Studies

In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines through mechanisms involving reactive oxygen species (ROS) production and lipid peroxidation. For instance, treatment with this compound resulted in significant cytotoxic effects on A375 melanoma cells, leading to autophagic cell death .

Mechanistic Insights

Further mechanistic studies are needed to elucidate how this compound interacts at the molecular level with various cellular targets. Techniques such as molecular docking simulations and spectrofluorometric titration can provide insights into binding affinities and interaction dynamics with proteins involved in cancer pathways .

Propriétés

IUPAC Name |

methyl 3-amino-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXGVJAVPWMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466836 | |

| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-89-3 | |

| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride facilitate the analysis of metal ions?

A1: this compound dihydrochloride (MAPP) acts as an ion-pairing reagent in capillary electrophoresis. [] It forms complexes with metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+. These complexes, in conjunction with pyridine as a detectable counter-ion, allow for indirect UV detection at 254 nm. This method enables the separation and quantification of these metal ions in various samples. []

Q2: What types of samples were analyzed using MAPP in the study?

A2: The study successfully employed MAPP for the qualitative and quantitative analysis of metal ions in pharmaceutical vitamin preparations and various water samples. [] This highlights the versatility of this method for analyzing metal content in different matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.